Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate
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Overview
Description
Mechanism of Action
Target of Action
Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a compound that has been synthesized from benzofuran derivatives . Benzofuran derivatives have been identified as having a wide array of biological activities, making them a privileged structure in the field of drug discovery . .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to benzofuro[3,2-d]pyrimidin-4 (3H)-ones, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable. Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate typically involves the aza-Wittig reaction of iminophosphoranes with carbon disulfide, followed by the reaction of the product with alkyl halides or halogenated aliphatic esters .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer and analgesic agent.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Furo[2,3-d]pyrimidine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is unique due to its specific thio group substitution on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8(14(17)18-2)20-13-12-11(15-7-16-13)9-5-3-4-6-10(9)19-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZGDBQGSICJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1OC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.